1-Aminonaphthalene-6-acetonitrile
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Overview
Description
1-Aminonaphthalene-6-acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the sixth position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-6-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-aminonaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in substitution reactions where the amino or acetonitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amines .
Scientific Research Applications
1-Aminonaphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-6-acetonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the acetonitrile group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
Comparison: 1-Aminonaphthalene-6-acetonitrile is unique due to the presence of both an amino group and an acetonitrile group on the naphthalene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its sulfonic acid counterparts, which primarily engage in reactions involving the sulfonic acid group .
Properties
CAS No. |
1261595-80-5 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(5-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-4-5-11-10(8-9)2-1-3-12(11)14/h1-5,8H,6,14H2 |
InChI Key |
KNCSCMKVAFSCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)N |
Origin of Product |
United States |
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